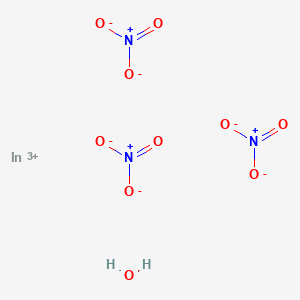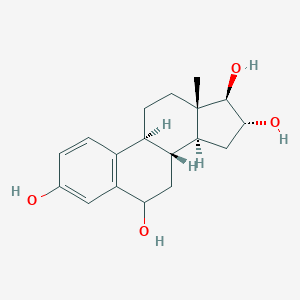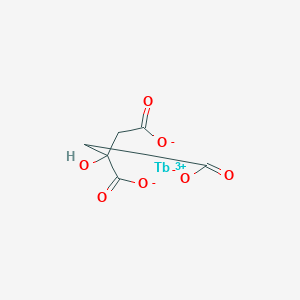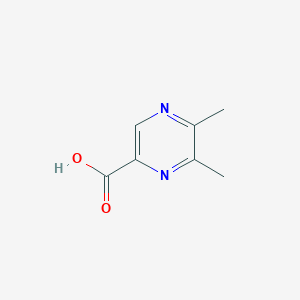
4-methylnaphthalene-1-sulfonyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves reactions that are foundational for creating a variety of chemical structures, including 4-methylnaphthalene-1-sulfonyl chloride derivatives. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine demonstrates the process of forming sulfonamide compounds, which is relevant to understanding the synthesis pathways of 4-methylnaphthalene-1-sulfonyl chloride derivatives (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has been characterized using various techniques such as FTIR, NMR, X-ray diffraction, and DFT studies. These studies provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding the molecular structure of 4-methylnaphthalene-1-sulfonyl chloride and its derivatives. The detailed molecular geometry and vibrational frequencies obtained from these analyses contribute to a deeper understanding of the compound's structure (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-methylnaphthalene-1-sulfonyl chloride and its derivatives include substitution and addition reactions. Studies on similar compounds illustrate the reactivity and the types of products formed when these compounds undergo chemical reactions. For example, the chlorination of naphthalene and its derivatives with sulphuryl chloride demonstrates the electrophilic behavior of sulphuryl chloride, which is relevant for understanding the reactivity of 4-methylnaphthalene-1-sulfonyl chloride (Mare & Suzuki, 1967).
Physical Properties Analysis
The physical properties of 4-methylnaphthalene-1-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of functional groups. Studies on similar compounds can provide comparative data to predict the physical properties of 4-methylnaphthalene-1-sulfonyl chloride.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding how 4-methylnaphthalene-1-sulfonyl chloride behaves in chemical processes. Investigations into related compounds' reactivity, such as the synthesis and reactions of sulfonamide derivatives, offer valuable insights into the chemical properties of 4-methylnaphthalene-1-sulfonyl chloride (Sarojini et al., 2012).
Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of organic compounds remain a pivotal aspect of chemical research, facilitating the development of various materials and pharmaceuticals. In this context, 4-methylnaphthalene-1-sulfonyl chloride serves as a versatile intermediate for synthesizing complex molecules. For instance, studies have explored the synthesis of 1,3-dihydroxynaphthalene, highlighting the efficiency of photocatalytic oxidation in aqueous nano-TiO2 suspension, providing an eco-friendly alternative to traditional synthesis methods (Zhang You-lan, 2005). Such advancements underscore the role of 4-methylnaphthalene-1-sulfonyl chloride in promoting sustainable chemical processes.
Derivatization and Polymer Research
The derivatization of polymers represents another significant application of 4-methylnaphthalene-1-sulfonyl chloride, with implications for materials science and engineering. Research into xylan derivatives, for example, demonstrates how chemical modification can yield biopolymer ethers and esters with tailored properties, potentially useful in drug delivery and as paper strength additives (Petzold-Welcke et al., 2014). This emphasizes the compound's utility in creating functional materials for various applications.
Medicinal Chemistry and Drug Development
In medicinal chemistry, sulfonyl chloride derivatives, including 4-methylnaphthalene-1-sulfonyl chloride, are foundational in synthesizing sulfonamide-based drugs. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of N-sulfonylamino azines illustrates the diversity and potential of sulfonyl chloride derivatives in drug discovery, with applications extending to neurological disorder treatments (Elgemeie et al., 2019). This highlights the compound's significance in creating new therapeutic agents.
Environmental and Analytical Chemistry
4-Methylnaphthalene-1-sulfonyl chloride also plays a role in environmental and analytical chemistry. For example, the analysis of sulfonamides, a class of compounds including derivatives of sulfonyl chlorides, through capillary electrophoresis has shown the importance of such analyses in quality control and environmental monitoring (Hoff & Kist, 2009). This underscores the compound's relevance in ensuring the safety and efficacy of pharmaceuticals and in environmental assessments.
Safety and Hazards
properties
IUPAC Name |
4-methylnaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEBLSWMOQCGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384185 | |
| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylnaphthalene-1-sulfonyl Chloride | |
CAS RN |
10447-11-7 | |
| Record name | 4-Methyl-1-naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















